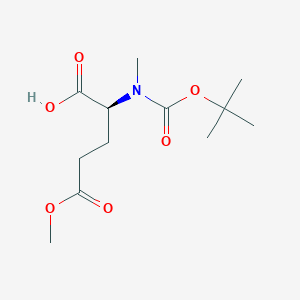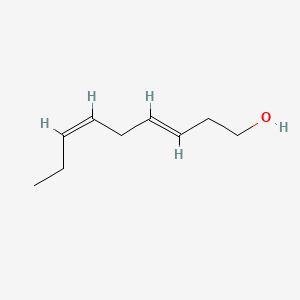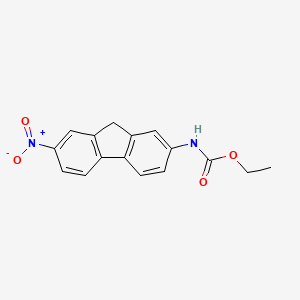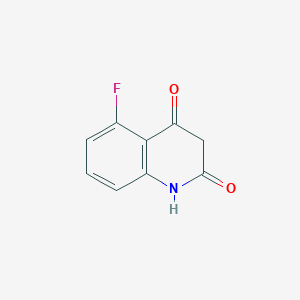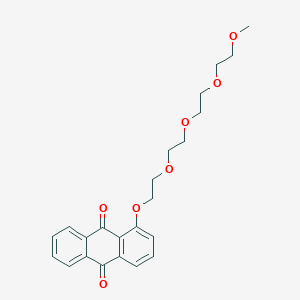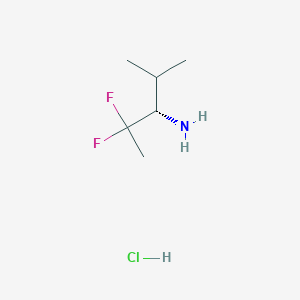
(S)-2,2-Difluoro-4-methylpentan-3-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride is a chemical compound with a unique structure that includes two fluorine atoms and a methyl group attached to a pentan-3-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by amination and subsequent purification to obtain the hydrochloride salt. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled environments, such as inert atmospheres and specific solvents, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce various halogenated amines.
Scientific Research Applications
(S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-Difluoro-4-methylpentan-3-amine: The non-hydrochloride form of the compound.
2,2-Difluoro-4-methylpentan-3-amine: The racemic mixture without the specific stereochemistry.
2,2-Difluoro-4-methylpentan-3-amine derivatives: Compounds with different substituents on the amine group.
Uniqueness
(S)-2,2-Difluoro-4-methylpentan-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H14ClF2N |
|---|---|
Molecular Weight |
173.63 g/mol |
IUPAC Name |
(3S)-2,2-difluoro-4-methylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)5(9)6(3,7)8;/h4-5H,9H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
PPBKERHOLMJEFR-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C)(F)F)N.Cl |
Canonical SMILES |
CC(C)C(C(C)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


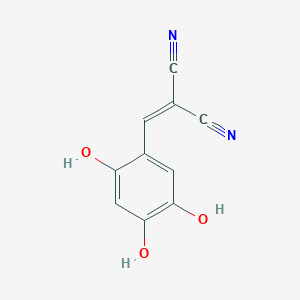
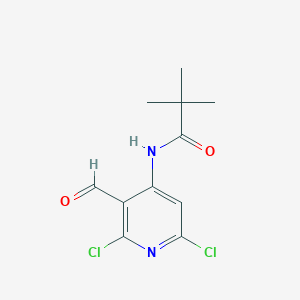
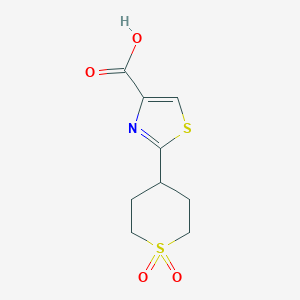
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

